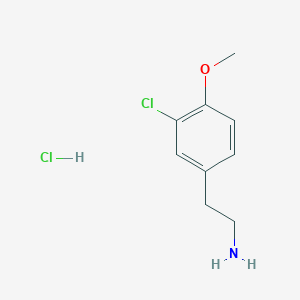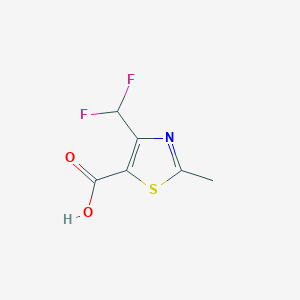
Acide 2,6-difluoro-3-formylphénylboronique
Vue d'ensemble
Description
2,6-Difluoro-3-formylphenylboronic acid is a chemical compound with the empirical formula C7H5BF2O3 . It has a molecular weight of 185.92 .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-3-formylphenylboronic acid consists of a phenyl ring with two fluorine atoms and a formyl group attached to it, along with a boronic acid group .Chemical Reactions Analysis
2,6-Difluorophenylboronic acid can be used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole . It can also be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .Physical and Chemical Properties Analysis
2,6-Difluoro-3-formylphenylboronic acid is a solid substance . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 349.2±52.0 °C at 760 mmHg . The compound has a molar refractivity of 38.5±0.4 cm3 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique
Réactions de couplage Suzuki-Miyaura
Le composé peut être utilisé comme substrat dans les réactions de couplage Suzuki-Miyaura . Il s'agit d'un type de réaction de couplage croisé catalysée par le palladium largement utilisée en chimie organique pour la synthèse de composés biaryliques.
Synthèse d'oligophényles fluorés
L'acide 2,6-difluorophénylboronique peut être utilisé pour préparer le 4-bromo-2,3',5',6-tétrafluorobiphényle, un intermédiaire clé pour la synthèse d'oligophényles 2,6-difluorés . Ces oligophényles ont des applications dans les semi-conducteurs organiques.
Synthèse de fluorodiazaborinines
De manière similaire aux autres acides fluorophénylboroniques, il est plausible que l'acide 2,6-difluoro-3-formylphénylboronique puisse être utilisé pour synthétiser des fluorodiazaborinines conjuguées . Ces composés peuvent être utilisés pour la détection d'explosifs.
Recherche et développement
Le composé est principalement utilisé à des fins de recherche et développement . Il n'est pas destiné à des usages médicinaux, domestiques ou autres .
Mécanisme D'action
Target of Action
The primary target of the compound 2,6-Difluoro-3-formylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 2,6-Difluoro-3-formylphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The 2,6-Difluoro-3-formylphenylboronic acid affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 2,6-Difluoro-3-formylphenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including those used in organic semiconductors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoro-3-formylphenylboronic acid. For instance, the presence of other reactants and catalysts, temperature, and pH can affect the Suzuki–Miyaura cross-coupling reaction . .
Analyse Biochimique
Biochemical Properties
2,6-Difluoro-3-formylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules . This compound interacts with palladium catalysts to facilitate the transmetalation process, a key step in the Suzuki-Miyaura reaction . Additionally, 2,6-Difluoro-3-formylphenylboronic acid can form reversible covalent bonds with diols and other hydroxyl-containing biomolecules, making it useful in the design of sensors and drug delivery systems .
Cellular Effects
The effects of 2,6-Difluoro-3-formylphenylboronic acid on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. For instance, it has been observed to modulate the activity of certain kinases and transcription factors, thereby affecting cellular metabolism and proliferation
Molecular Mechanism
At the molecular level, 2,6-Difluoro-3-formylphenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with hydroxyl groups on biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, the compound’s ability to participate in Suzuki-Miyaura coupling reactions highlights its role in facilitating the formation of complex organic molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Difluoro-3-formylphenylboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,6-Difluoro-3-formylphenylboronic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2,6-Difluoro-3-formylphenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . Additionally, its ability to form reversible covalent bonds with biomolecules allows it to affect metabolite levels and the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 2,6-Difluoro-3-formylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is also influenced by its chemical properties, such as its solubility and ability to form covalent bonds with biomolecules .
Subcellular Localization
The subcellular localization of 2,6-Difluoro-3-formylphenylboronic acid is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, it may localize to the nucleus to influence gene expression or to the cytoplasm to modulate enzyme activity .
Propriétés
IUPAC Name |
(2,6-difluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQAPMRINNTHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584652 | |
| Record name | (2,6-Difluoro-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-09-5 | |
| Record name | (2,6-Difluoro-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849062-09-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


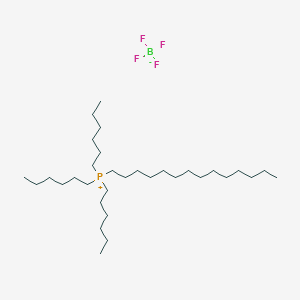


![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)
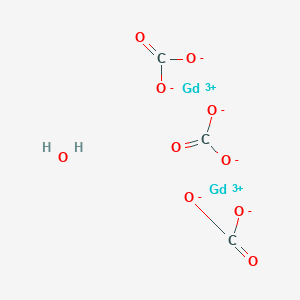
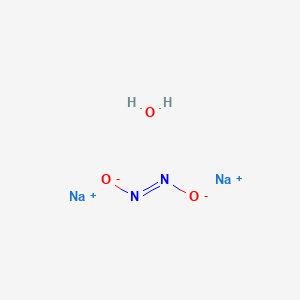




![4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide](/img/structure/B1591643.png)

